

Application Note: Quantitative Analysis of Met5-enkephalin-Arg-Phe by Mass Spectrometry

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Compound of Interest

Compound Name: Met5-enkephalin-Arg-Phe

Cat. No.: B15130364

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Introduction

Met5-enkephalin-Arg-Phe (MERF) is an endogenous heptapeptide derived from the precursor protein proenkephalin A.[1] As a C-terminally extended form of Met-enkephalin, MERF plays a significant role in nociception and neuroendocrine regulation. It is known to interact with opioid receptors, exhibiting a primary affinity for kappa and delta opioid receptors.[2] Accurate and sensitive quantification of MERF in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting the opioid system. This application note provides a detailed protocol for the analysis of **Met5-enkephalin-Arg-Phe** using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with sample preparation guidelines and data interpretation.

Quantitative Data Summary

The following table summarizes representative quantitative data for Met5-enkephalin levels in the neostriatum of the rat brain following acute administration of the opioid antagonist naltrexone (NTX). This data illustrates the application of mass spectrometry in quantifying dynamic changes of this neuropeptide in response to pharmacological stimuli.[3]

Treatment Group	Time Post-Injection	Met5-enkephalin Concentration (% of Control)
50 mg/kg NTX	5 min	167%
50 mg/kg NTX	15 min	183%
50 mg/kg NTX	30 min	175%
50 mg/kg NTX	1 hr	170%
50 mg/kg NTX	2 hr	172%
50 mg/kg NTX	4 hr	168%
50 mg/kg NTX	8 hr	178%
50 mg/kg NTX	16 hr	180%
50 mg/kg NTX	24 hr	175%

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma or Brain Tissue Homogenate)

This protocol outlines a general procedure for the extraction of **Met5-enkephalin-Arg-Phe** from complex biological samples.

Materials:

- Protein precipitation solution: Acetonitrile with 0.1% formic acid
- Internal Standard (IS): Stable isotope-labeled **Met5-enkephalin-Arg-Phe** (e.g., [¹³C₆, ¹⁵N₂]-Lys-**Met5-enkephalin-Arg-Phe**)
- Microcentrifuge tubes
- Centrifuge

- Nitrogen evaporator or vacuum concentrator
- Reconstitution solution: 5% acetonitrile in water with 0.1% formic acid

Procedure:

- To 100 μ L of plasma or brain tissue homogenate in a microcentrifuge tube, add 10 μ L of the internal standard solution.
- Add 300 μ L of ice-cold protein precipitation solution to the sample.
- Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100 μ L of reconstitution solution.
- Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile

- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: Linear gradient from 5% to 40% B
 - 8-9 min: Linear gradient from 40% to 95% B
 - 9-10 min: Hold at 95% B
 - 10-10.1 min: Return to 5% B
 - 10.1-12 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 350°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 L/hr
- Collision Gas: Argon

MRM Transitions (Hypothetical - to be optimized empirically):

- **Met5-enkephalin-Arg-Phe** (Precursor Ion m/z): ~984.5
 - Product Ion 1 (m/z): ~825.4 (y_7 ion)
 - Product Ion 2 (m/z): ~697.3 (y_6 ion)
- Internal Standard (Precursor Ion m/z): ~992.5 (assuming +8 Da shift)
 - Product Ion 1 (m/z): ~833.4
 - Product Ion 2 (m/z): ~705.3

Visualizations

Experimental Workflow

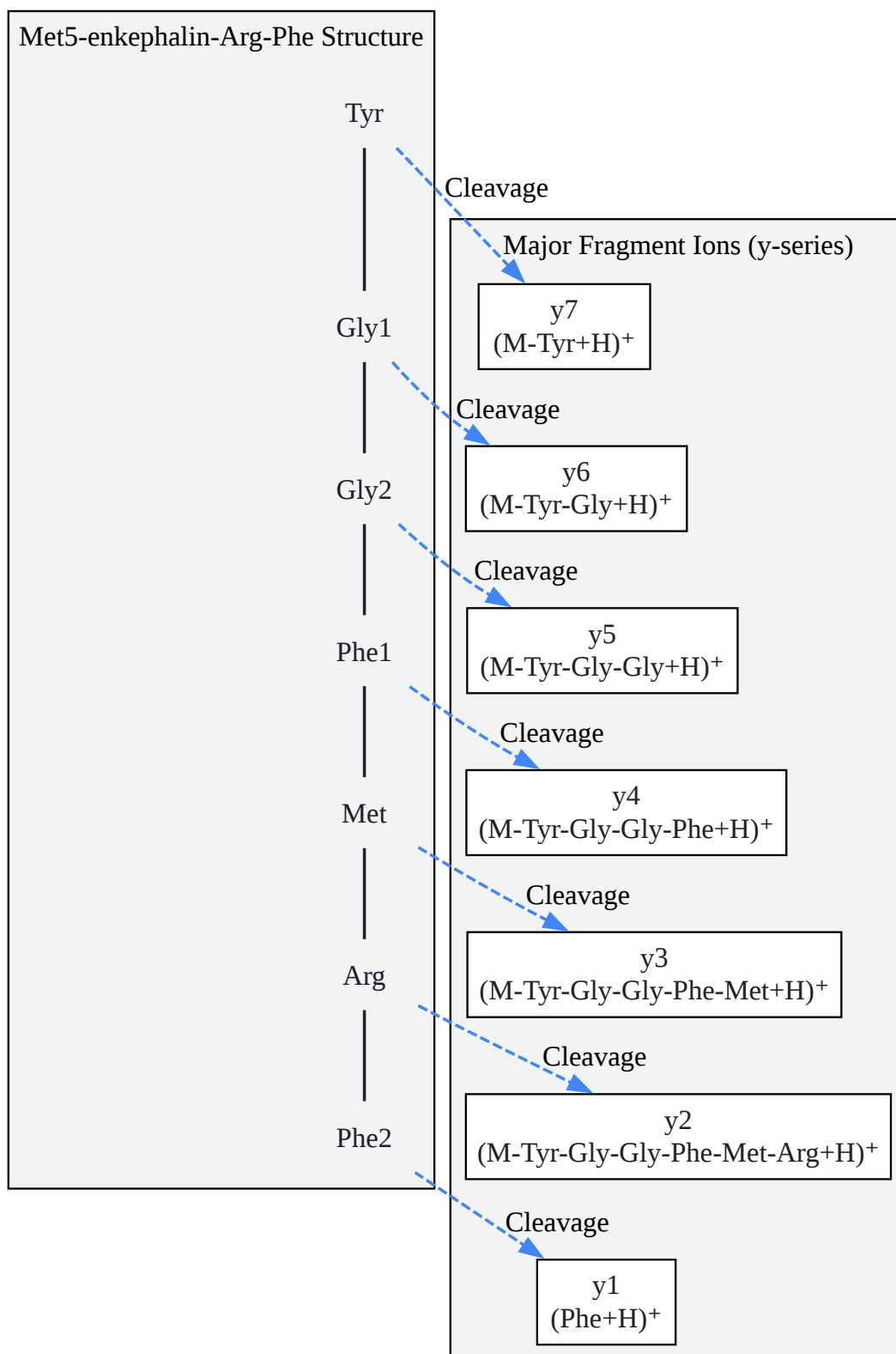


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Caption: Workflow for the mass spectrometry analysis of **Met5-enkephalin-Arg-Phe**.

Hypothetical Fragmentation Pathway of Met5-enkephalin-Arg-Phe

The following diagram illustrates the expected major fragmentation pattern of the protonated **Met5-enkephalin-Arg-Phe** precursor ion ($[M+H]^+$) during collision-induced dissociation (CID). The primary cleavage sites are typically the peptide bonds, leading to the formation of b- and y-type fragment ions.

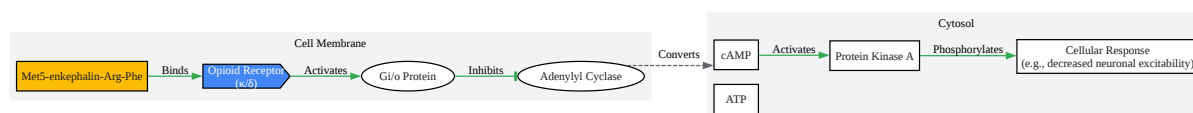


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Caption: Predicted fragmentation of **Met5-enkephalin-Arg-Phe**.

Signaling Pathway of Opioid Receptors

Met5-enkephalin-Arg-Phe acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.



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Caption: Opioid receptor signaling cascade initiated by **Met5-enkephalin-Arg-Phe**.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of **Met5-enkephalin-Arg-Phe** in biological samples. Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification. The provided protocols and visualizations serve as a comprehensive guide for researchers and scientists in the fields of neuroscience, pharmacology, and drug development who are investigating the role of this important neuropeptide.

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